Clozapine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54241-01-9 |

|---|---|

Molecular Formula |

C18H20Cl2N4 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

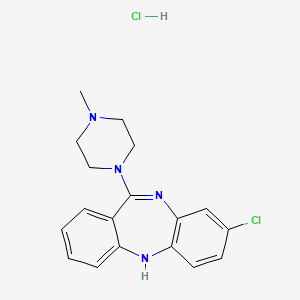

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |

InChI |

InChI=1S/C18H19ClN4.ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H |

InChI Key |

ARWPDHKDEREYEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Atypical Antipsychotic: A Technical History of Clozapine Hydrochloride's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine hydrochloride stands as a landmark molecule in psychopharmacology, the progenitor of the "atypical" class of antipsychotics. Its journey from a seemingly failed antidepressant candidate to the gold-standard treatment for refractory schizophrenia is a compelling narrative of serendipity, clinical observation, and perseverance in the face of significant safety concerns. This in-depth guide explores the pivotal moments in clozapine's history, its unique pharmacological profile, the key experiments that defined its therapeutic window, and the molecular pathways through which it exerts its complex effects.

A Serendipitous Discovery and a Tumultuous Path to Market

Clozapine was first synthesized in 1958 by a team at the Swiss pharmaceutical company Wander AG, led by chemist Heinz Baumann. Initially, it was investigated as a potential antidepressant, a logical pursuit given its tricyclic dibenzodiazepine structure, which bears resemblance to imipramine. However, early preclinical and clinical assessments in the 1960s revealed weak antidepressant activity but unexpected antipsychotic properties. This was a significant departure from the established "dopamine hypothesis" of psychosis, as clozapine exhibited a low propensity to induce extrapyramidal symptoms (EPS), a hallmark of the then-dominant typical antipsychotics like chlorpromazine and haloperidol.

Following its initial marketing in Switzerland and West Germany in 1971 under the brand name Leponex, clozapine's trajectory was abruptly altered in 1975. A cluster of cases of agranulocytosis, a potentially fatal blood dyscrasia, emerged in Finland, leading to several deaths. This event triggered the voluntary withdrawal of clozapine from the market in most countries and a halt to its clinical development.

However, the psychiatric community, particularly researchers who had witnessed its profound efficacy in patients unresponsive to other treatments, continued to advocate for its use. This advocacy, coupled with a growing understanding of its unique pharmacological profile, eventually led to its re-evaluation. A pivotal moment came with the publication of a landmark U.S. multicenter trial in 1988, which unequivocally demonstrated clozapine's superiority over chlorpromazine in treatment-resistant schizophrenia. This paved the way for its approval by the U.S. Food and Drug Administration (FDA) in 1989, albeit with a stringent requirement for regular hematological monitoring.

Quantitative Data Summary

Receptor Binding Affinity Profile

Clozapine's "atypical" nature is rooted in its complex and broad receptor binding profile. Unlike typical antipsychotics that are potent antagonists of the dopamine D2 receptor, clozapine exhibits a lower affinity for D2 receptors and a higher affinity for a range of other neurotransmitter receptors. This multi-receptor action is believed to contribute to its superior efficacy and lower risk of EPS.

| Receptor | Clozapine Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 85 | [1] |

| D2 | 125-190 | [1][2] |

| D3 | 7 | [1] |

| D4 | 21 | [1] |

| Serotonin Receptors | ||

| 5-HT1A | 17 | [1] |

| 5-HT2A | 5.4 | [1] |

| 5-HT2C | 9.4 | [1] |

| 5-HT3 | 110 | [1] |

| 5-HT6 | 4 | [1] |

| 5-HT7 | 25 | [1] |

| Adrenergic Receptors | ||

| α1 | 7 | [1] |

| α2 | 7 | [1] |

| Muscarinic Receptors | ||

| M1 | 1.9 | [1] |

| Histamine Receptors | ||

| H1 | 1.1 | [1] |

Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Pivotal Clinical Trial: Clozapine vs. Chlorpromazine (Kane et al., 1988)

This landmark study was instrumental in the reintroduction of clozapine. It was a multi-center, double-blind, randomized controlled trial that compared the efficacy of clozapine with chlorpromazine in patients with treatment-resistant schizophrenia.[3][4][5]

| Outcome Measure | Clozapine | Chlorpromazine | p-value | Reference |

| Responders | 30% | 4% | <0.001 | [4] |

| Mean BPRS Total Score (Endpoint) | 45 (SD=13) | 56 (SD=12) | <0.001 | [4] |

| Improvement in BPRS Negative Symptoms | Significant Improvement | No Significant Improvement | - | [4] |

BPRS (Brief Psychiatric Rating Scale) is a widely used instrument for assessing the severity of psychiatric symptoms.

Agranulocytosis Incidence in Finland (1975)

The 1975 agranulocytosis outbreak in Finland was a critical event in clozapine's history. The estimated incidence rate was significantly higher than what had been observed in other countries.[6][7][8][9][10]

| Parameter | Value | Reference |

| Estimated Incidence Rate | 2.1 per 1000 patient-months | [6][7] |

| Total Cases of Agranulocytosis/Granulocytopenia | 16 | [6][7] |

| Geographic Distribution | Confined to seven hospitals in southwestern Finland | [6][7] |

Key Experimental Protocols

Chemical Synthesis: Ullmann Condensation

The original synthesis of clozapine by Wander AG involved a key step utilizing the Ullmann condensation reaction. While the precise, proprietary industrial-scale protocol is not publicly available, the fundamental steps based on published chemical literature are as follows:

Objective: To synthesize the dibenzodiazepine core of clozapine.

Materials:

-

2,4-dichloronitrobenzene

-

Anthranilic acid

-

Copper powder (catalyst)

-

Potassium carbonate (base)

-

High-boiling point solvent (e.g., nitrobenzene or dimethylformamide)

-

N-methylpiperazine

-

Phosphorus oxychloride

Procedure:

-

Ullmann Condensation: 2,4-dichloronitrobenzene and anthranilic acid are heated in the presence of copper powder and potassium carbonate in a high-boiling point solvent. This reaction forms the N-phenylanthranilic acid intermediate.

-

Reduction: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.

-

Lactamization: The resulting amino acid undergoes intramolecular cyclization upon heating to form the dibenzodiazepine lactam.

-

Thionation: The lactam is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl group to a thiocarbonyl group.

-

Amination: The thionolactam is then reacted with N-methylpiperazine to introduce the side chain and form clozapine.

-

Alternative final step (from lactam): The lactam can be activated with a reagent like phosphorus oxychloride to form a reactive intermediate, which is then displaced by N-methylpiperazine to yield clozapine.

Preclinical Evaluation: Conditioned Avoidance Response (CAR)

The conditioned avoidance response (CAR) test in rodents was a crucial preclinical assay for identifying the "atypical" antipsychotic profile of clozapine. Unlike typical antipsychotics, clozapine was found to suppress the conditioned avoidance response at doses that did not produce catalepsy (a state of motor immobility), indicating a separation between antipsychotic-like effects and extrapyramidal side effects.[11][12][13][14][15]

Objective: To assess the potential antipsychotic activity and extrapyramidal side effect liability of a compound.

Apparatus: A shuttle box consisting of two compartments separated by a partition with an opening, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

Procedure:

-

Acquisition Training: A rodent is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock for 5 seconds). The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, it will receive the shock and can escape it by moving to the other compartment (escape response). Trials are repeated with an inter-trial interval.

-

Drug Administration: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound (e.g., clozapine) or a vehicle control.

-

Testing: After a predetermined pretreatment time, the animals are re-tested in the shuttle box. The number of avoidance and escape responses, as well as the latency to respond, are recorded.

-

Catalepsy Assessment: In parallel, a separate cohort of animals is administered the same doses of the test compound and assessed for catalepsy using the bar test (measuring the time the animal remains in an imposed awkward posture).

Endpoint Analysis: A compound is considered to have an "atypical" profile if it significantly reduces conditioned avoidance responding at doses that do not induce catalepsy.

Clinical Trial Methodology: Kane et al. (1988)

Objective: To compare the efficacy and safety of clozapine versus chlorpromazine in treatment-resistant schizophrenia.

Study Design: A multicenter, double-blind, randomized controlled trial.

Inclusion Criteria:

-

Diagnosis of schizophrenia according to DSM-III criteria.

-

History of non-response to at least three different neuroleptic trials.

-

Prospective confirmation of treatment resistance through a single-blind trial of haloperidol (mean dose 61 mg/day) for six weeks.[16]

Intervention:

-

Clozapine group: up to 900 mg/day.[5]

-

Chlorpromazine group: up to 1800 mg/day.[5]

-

The chlorpromazine group also received prophylactic benztropine to maintain the blind, given clozapine's known lower propensity for EPS.[4]

Duration: Six weeks of double-blind treatment.[5]

Primary Outcome Measures:

-

Response, defined as a ≥20% reduction in the Brief Psychiatric Rating Scale (BPRS) total score from baseline and either a Clinical Global Impression (CGI) scale score of ≤3 (mildly ill) or a post-treatment BPRS total score of ≤36.[4]

Secondary Outcome Measures:

-

Nurses' Observation Scale for Inpatient Evaluation (NOSIE).

-

Simpson-Angus Scale for Extrapyramidal Side Effects.

Signaling Pathways and Molecular Mechanisms

Clozapine's unique clinical profile is a consequence of its complex interactions with multiple neurotransmitter systems and their downstream signaling cascades.

Dopamine and Serotonin Pathway Interactions

The prevailing hypothesis for clozapine's atypicality is its "loose" binding to D2 receptors and its potent antagonism of 5-HT2A receptors. This high 5-HT2A/D2 affinity ratio is thought to be a key factor in its reduced EPS liability and its efficacy against negative symptoms.

Caption: Clozapine's dual action on D2 and 5-HT2A receptors.

Downstream Signaling Cascades

Clozapine's influence extends beyond receptor blockade to modulate intracellular signaling pathways implicated in neuroplasticity and cell survival, such as the Akt/GSK-3β pathway.

Caption: Clozapine's modulation of the Akt/GSK-3β signaling pathway.

Conclusion

The history of this compound is a testament to the often-unpredictable nature of drug discovery. Its unique pharmacological profile, characterized by multi-receptor engagement and a separation of antipsychotic efficacy from severe extrapyramidal side effects, challenged the prevailing neurochemical theories of psychosis and ushered in a new era of antipsychotic drug development. Despite its significant safety concerns, particularly the risk of agranulocytosis, clozapine remains an indispensable tool for managing treatment-resistant schizophrenia, a condition that was previously considered largely untreatable. The ongoing exploration of its complex molecular mechanisms continues to provide valuable insights into the pathophysiology of schizophrenia and to inform the development of novel, safer, and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Clozapine in treatment-resistant schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clozapine for the treatment-resistant schizophrenic. A double-blind comparison with chlorpromazine. [psychjournalclub.com]

- 5. Clozapine for the treatment-resistant schizophrenic. A double-blind comparison with chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clozapine-induced agranulocytosis. A genetic and epidemiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Agranulocytosis in patients treated with clozapine. A study of the Finnish epidemic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Letter: Clozapine and agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 12. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Efficacy Story: Treatment-Resistant Schizophrenia, Psychogenic Polydipsia, Treatment-Intolerant Schizophrenia, Suicidality, Violence, Mania and Parkinson’s Disease Psychosis (Chapter 1) - The Clozapine Handbook [cambridge.org]

clozapine hydrochloride molecular structure and properties

An In-depth Technical Guide to the Molecular Structure and Properties of Clozapine Hydrochloride

Introduction

Clozapine is an atypical antipsychotic medication that is a cornerstone in the management of treatment-resistant schizophrenia and in reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Classified as a tricyclic dibenzodiazepine, its unique pharmacological profile distinguishes it from first-generation antipsychotics, notably its lower propensity to cause extrapyramidal side effects.[3][4] This guide provides a detailed examination of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is the hydrochloride salt of clozapine. The core structure is a dibenzodiazepine ring system.

-

Chemical Name: 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][3][5]diazepine monohydrochloride.[6]

-

IUPAC Name: 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][3][5]benzodiazepine;hydrochloride.[6]

The structural formula and identifiers are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₈H₂₀Cl₂N₄[6] |

| CAS Number | 54241-01-9[6] |

| InChI | InChI=1S/C18H19ClN4.ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H[6] |

| InChIKey | ARWPDHKDEREYEE-UHFFFAOYSA-N[6] |

| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl[6] |

Physicochemical Properties

The physicochemical properties of clozapine and its hydrochloride salt are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 363.3 g/mol | [6] |

| Melting Point | 183-184 °C | [4] |

| Solubility | Slightly soluble in water. Soluble to 100 mM in DMSO and to 50 mM in 2eq.HCl with gentle warming.[7] pH-dependent solubility ranges from 94.3 mg/mL at pH 1 to 2.37 mg/mL at pH 9.[8] | |

| pKa | 3.3, 6.8 (weak acid) | [8] |

| LogP | 3.23.[4] Varies with pH: 0.45 in water, 1.37 at pH 5, 2.65 at pH 7.[8] |

Pharmacological Properties

Clozapine's therapeutic efficacy is attributed to its complex interaction with multiple neurotransmitter systems.

Mechanism of Action

The precise mechanism of action of clozapine is not fully understood.[3] However, its therapeutic effects in schizophrenia are thought to be mediated through antagonism of the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][9] Unlike typical antipsychotics, clozapine has a relatively weak affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal symptoms.[9][10] Its high 5-HT2A/D2 binding ratio is a key characteristic of atypical antipsychotics.[11]

Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic, and other dopaminergic and serotonergic receptors.[3] This multi-receptor activity contributes to both its therapeutic effects and its side effect profile, such as sedation (histamine H1 antagonism), orthostatic hypotension (alpha-1 adrenergic antagonism), and anticholinergic effects (muscarinic receptor antagonism).[3][9] Recent studies also suggest that clozapine acts as a potent and selective agonist at the muscarinic M4 receptor.[5][12]

Receptor Binding Profile

Clozapine exhibits a broad receptor binding profile with varying affinities. The table below summarizes its binding affinities (Ki) for several key receptors.

| Receptor | Ki (nM) |

| Histamine H1 | 1.1[3][13] |

| Adrenergic α1A | 1.6[3][13] |

| Serotonin 5-HT6 | 4[3][13] |

| Serotonin 5-HT2A | 5.4[3][13] |

| Muscarinic M1 | 6.2[3][13] |

| Serotonin 5-HT7 | 6.3[3][13] |

| Serotonin 5-HT2C | 9.4[3] |

| Dopamine D4 | 24[3] |

| Adrenergic α2A | 90[3] |

| Serotonin 5-HT3 | 95[3] |

| Serotonin 5-HT1A | 120[3] |

| Dopamine D2 | 160[3][10] |

| Dopamine D1 | 270[3] |

| Dopamine D3 | 555[3] |

Metabolism

Clozapine is extensively metabolized in the liver before excretion, with only trace amounts of the unchanged drug found in urine and feces.[3] The primary metabolic pathways are demethylation to N-desmethylclozapine (norclozapine) and oxidation to clozapine N-oxide.[14][15]

Several cytochrome P450 (CYP) isozymes are involved in its metabolism, with CYP1A2 and CYP3A4 being the major contributors.[14][15] CYP2D6 plays a minor role.[14] Norclozapine, the desmethyl metabolite, has limited pharmacological activity, while the hydroxylated and N-oxide derivatives are considered inactive.[3][14]

Signaling Pathways

Clozapine modulates several intracellular signaling pathways, which are believed to be integral to its therapeutic effects.

MEK/ERK MAPK Pathway

Clozapine has been shown to selectively activate the Mitogen-activated protein kinase (MAPK) signaling pathway, specifically the MEK/ERK cascade.[16] This activation is linked to its antipsychotic actions.[16] Studies have demonstrated that clozapine administration increases the phosphorylation of MEK1/2 and its downstream substrate ERK in the prefrontal cortex.[16][17] This effect appears to be mediated, at least in part, through its interaction with 5-HT2A receptors.[16]

Akt Signaling Pathway

Clozapine also influences the Akt signaling pathway. It has been observed to induce the activation of Akt signaling through a 5-HT2A receptor-mediated event.[11][18] This is an atypical action for a G protein-coupled receptor (GPCR) antagonist and suggests that clozapine may act as a functionally selective agonist at the 5-HT2A receptor.[18] The PI3K/Akt pathway is crucial for regulating glucose import, and clozapine's antagonism at various receptors can disturb this pathway, potentially contributing to metabolic side effects.[19]

Experimental Protocols

Quantification of Clozapine in Pharmaceutical Dosage Forms (HPLC)

A common method for assaying clozapine in pharmaceutical products is High-Performance Liquid Chromatography (HPLC) as per the USP monograph.[20]

-

Objective: To determine the purity and concentration of clozapine in an Active Pharmaceutical Ingredient (API) or tablet formulation.

-

Methodology:

-

Preparation of Solutions:

-

Diluent: A mixture of methanol and water (e.g., 80:20 v/v).

-

Standard Solution: A known concentration of USP clozapine reference standard (e.g., 0.1 mg/mL) is prepared by dissolving the standard in the diluent, often with the aid of sonication.

-

Sample Solution: A precisely weighed amount of the clozapine API or powdered tablets is dissolved in the diluent to achieve a target concentration similar to the standard solution.

-

-

Chromatographic System:

-

Column: A reverse-phase column, such as Purospher® STAR RP-8 end-capped, is typically used.

-

Mobile Phase: An isocratic elution is performed with a suitable mobile phase, for example, a buffer (pH 3.0) with ammonium dihydrogen phosphate and acetonitrile (50:50 v/v).[8]

-

Detector: UV detector set at an appropriate wavelength (e.g., 209 nm).[8]

-

-

Analysis:

-

Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

The peak areas for clozapine in the chromatograms are recorded.

-

The quantity of clozapine in the sample is calculated by comparing its peak area to that of the standard.[20]

-

-

Therapeutic Drug Monitoring (TDM) of Clozapine in Blood (LC-MS/MS)

Therapeutic drug monitoring is essential for optimizing clozapine treatment and ensuring patient adherence.[21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

-

Objective: To accurately measure the concentration of clozapine and its major metabolite, norclozapine, in patient plasma or serum.

-

Methodology:

-

Sample Collection: Venous or capillary blood samples are collected from patients on a stable dose, typically trough samples taken approximately 12 hours after the last dose.[22]

-

Sample Preparation:

-

Plasma or serum is separated from the blood sample via centrifugation.

-

A protein precipitation step is performed to remove interfering proteins.

-

The sample is then subjected to solid-phase or liquid-liquid extraction to isolate clozapine and its metabolites. An internal standard is added for accurate quantification.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatograph to separate clozapine, norclozapine, and the internal standard.

-

The separated compounds are then introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the specific parent-to-daughter ion transitions for each analyte.

-

-

Data Analysis:

-

The concentrations of clozapine and norclozapine are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations. The therapeutic range is generally considered to be 350–650 ng/mL.[21]

-

-

References

- 1. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. va.gov [va.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C18H20Cl2N4 | CID 135524906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clozapine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Side Effects from Antipsychotic Treatment with Clozapine Linked to Aryl Hydrocarbon Receptor (AhR) Activation [mdpi.com]

- 20. Clozapine Assay HPLC Method acc to USP Monograph [merckmillipore.com]

- 21. Clozapine blood level assessment using a point-of-care device: feasibility and reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Deep Dive into the Mechanism of Action of Clozapine at Dopamine D2 and Serotonin 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, exhibiting a unique clinical efficacy that distinguishes it from other antipsychotic agents. Its complex pharmacological profile, particularly its interaction with dopamine D2 and serotonin 5-HT2A receptors, is thought to be central to its therapeutic action and reduced propensity for extrapyramidal side effects. This technical guide provides an in-depth exploration of clozapine's mechanism of action at these two key G protein-coupled receptors (GPCRs), presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Clozapine's Receptor Binding Affinity

The affinity of clozapine for D2 and 5-HT2A receptors is a critical determinant of its pharmacological activity. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The Ki for clozapine can vary depending on the radioligand and experimental conditions used in the binding assay.[1][2]

| Receptor | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | [3H]raclopride | 75 - 160 | [1][3][4] |

| Dopamine D2 | [3H]nemonapride | 385 | [1] |

| Dopamine D2 | [11C]raclopride | 130 - 150 | [5] |

| Serotonin 5-HT2A | Not Specified | 5.4 | [3][6] |

| Serotonin 5-HT2A | Not Specified | <10 | [7] |

Table 1: Clozapine Binding Affinities (Ki) at D2 and 5-HT2A Receptors

Clozapine exhibits a moderate affinity for D2 receptors and a significantly higher affinity for 5-HT2A receptors.[3][6][7] This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics and is believed to contribute to their unique clinical profile.[8]

Functional Activity of Clozapine at D2 and 5-HT2A Receptors

Beyond simple binding, the functional consequences of clozapine's interaction with these receptors are multifaceted and go beyond pure antagonism.

At the D2 Receptor:

-

Antagonism and Fast Dissociation: Clozapine acts as a D2 receptor antagonist, transiently occupying these receptors.[1] This "fast-off-D2" property is hypothesized to allow for normal physiological dopamine surges to displace the drug, thereby reducing the risk of extrapyramidal symptoms and hyperprolactinemia.[1]

-

Inverse Agonism: Studies have shown that clozapine can act as an inverse agonist at D2 receptors.[9] This means that in addition to blocking the action of dopamine, it can also reduce the basal, constitutive activity of the receptor.

-

Biased Agonism: The concept of biased agonism, or functional selectivity, suggests that a ligand can stabilize different receptor conformations, leading to the activation of specific downstream signaling pathways over others. While more research is needed, the unique signaling profile of clozapine at D2 receptors may be partially explained by this phenomenon.

At the 5-HT2A Receptor:

-

Inverse Agonism: Clozapine is a potent inverse agonist at 5-HT2A receptors.[10] This action is thought to be crucial for its antipsychotic efficacy, particularly in mitigating the negative symptoms and cognitive deficits associated with schizophrenia.

-

Agonist-like Properties and Signaling Bias: Paradoxically, clozapine has also been shown to exhibit agonist-like properties at the 5-HT2A receptor. It can induce 5-HT2A receptor internalization and activate specific signaling pathways, such as the Akt pathway, in a β-arrestin2-independent manner.[11][12] This suggests that clozapine is a biased agonist at the 5-HT2A receptor, selectively activating certain downstream signaling cascades while inhibiting others.[13] Chronic administration of clozapine leads to a robust downregulation of 5-HT2A receptors.[14]

Signaling Pathways Modulated by Clozapine

The therapeutic effects of clozapine are mediated through its modulation of intricate intracellular signaling cascades downstream of D2 and 5-HT2A receptors.

D2 Receptor Signaling

Dopamine D2 receptors are canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Clozapine, as an antagonist and inverse agonist, blocks dopamine-mediated inhibition of adenylyl cyclase and can further reduce basal cAMP levels.

Figure 1: Simplified D2 Receptor Signaling Pathway and Clozapine's Antagonistic Action.

5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Clozapine's inverse agonism at this receptor attenuates this signaling cascade.

Figure 2: Canonical 5-HT2A Receptor Gq/11 Signaling Pathway and Clozapine's Inverse Agonism.

However, as mentioned, clozapine can also act as a biased agonist at the 5-HT2A receptor, activating the Akt signaling pathway independently of G-protein coupling. This pathway is crucial for cell survival and synaptic plasticity.

Figure 3: Clozapine's Biased Agonism at the 5-HT2A Receptor Leading to Akt Activation.

Furthermore, clozapine has been shown to be the most efficacious antipsychotic in activating the ERK1/2 (Extracellular signal-regulated kinases) pathway, partially through 5-HT2A receptor agonism.[13]

Experimental Protocols

The characterization of clozapine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

References

- 1. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. ils.unc.edu [ils.unc.edu]

- 6. droracle.ai [droracle.ai]

- 7. An overview of the mechanism of action of clozapine. | Semantic Scholar [semanticscholar.org]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. His452Tyr polymorphism in the human 5-HT2A receptor affects clozapine-induced signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clozapine as the most efficacious antipsychotic for activating ERK 1/2 kinases: Role of 5-HT2A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clozapine's Molecular Signature: Selective 5-HT2A Receptor Downregulation and Signalling in Rat Brain Cortical Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

Clozapine Hydrochloride: A Comprehensive Receptor Binding and Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the receptor binding affinity profile and associated signaling pathways of clozapine hydrochloride. Clozapine, an atypical antipsychotic, exhibits a complex pharmacological profile that is crucial for its unique therapeutic efficacy in treatment-resistant schizophrenia. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes key molecular interactions and signaling cascades.

Receptor Binding Affinity Profile

Clozapine's therapeutic action is attributed to its interaction with a wide range of neurotransmitter receptors.[1] Its "atypical" nature stems from a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which is thought to contribute to a reduced risk of extrapyramidal side effects.[2] The following table summarizes the in vitro binding affinities (Ki values) of clozapine for various human receptors, compiled from multiple sources. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Dopamine | D1 | 180 |

| D2 | 135 - 190 | |

| D3 | - | |

| D4 | - | |

| D5 | - | |

| Serotonin | 5-HT1A | - |

| 5-HT2A | - | |

| 5-HT2C | - | |

| 5-HT6 | - | |

| 5-HT7 | - | |

| Adrenergic | α1 | - |

| α2 | - | |

| Muscarinic | M1 | 7.5 |

| M2 | - | |

| M3 | - | |

| M4 | - | |

| M5 | - | |

| Histamine | H1 | - |

Note: A dash (-) indicates that a specific Ki value was not consistently found across the reviewed literature. The provided values are representative and may vary between studies depending on the experimental conditions.

Experimental Protocols

The determination of receptor binding affinities is a critical step in drug development. The following sections detail the methodologies for two key experimental approaches used to characterize the interaction of clozapine with its target receptors.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as clozapine, is determined by its ability to displace the radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of clozapine for a specific receptor (e.g., Dopamine D2 receptor).

Materials:

-

Membrane preparation from cells expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the membrane preparation, varying concentrations of unlabeled clozapine, and a fixed concentration of the radioligand in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Figure 1: Experimental workflow for a radioligand binding assay.

Functional Assay: Calcium Imaging

Functional assays measure the cellular response following receptor activation or inhibition. For Gq-coupled receptors like the 5-HT2A receptor, activation leads to an increase in intracellular calcium concentration.[5][6] Calcium imaging is a common technique to quantify this response.

Objective: To determine the functional potency of clozapine as an antagonist at the 5-HT2A receptor.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Serotonin (agonist).

-

This compound.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader or a fluorescence microscope with an imaging system.

Procedure:

-

Cell Plating: Plate the 5-HT2A expressing cells in the 96-well microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer.

-

Compound Addition: Add varying concentrations of clozapine to the wells and incubate to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of serotonin to the wells to stimulate the 5-HT2A receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The ability of clozapine to inhibit the serotonin-induced calcium influx is quantified. The concentration of clozapine that produces 50% inhibition of the maximal agonist response (IC50) is determined.

Figure 2: Experimental workflow for a calcium imaging functional assay.

Signaling Pathways

Clozapine's complex pharmacology is further elucidated by its modulation of intracellular signaling pathways. Two key pathways implicated in its therapeutic effects are the MEK/ERK and the PI3K/Akt/mTOR pathways.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Clozapine has been shown to modulate this pathway, which may contribute to its antipsychotic effects.

Figure 3: Clozapine's modulation of the MEK/ERK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in schizophrenia, and clozapine's therapeutic effects may be partly mediated through its modulation.[7][8]

Figure 4: Clozapine's influence on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound's unique clinical efficacy is intrinsically linked to its complex and multifaceted interactions with a wide array of neurotransmitter receptors and the subsequent modulation of intracellular signaling cascades. This guide provides a foundational understanding of clozapine's receptor binding profile and its impact on key signaling pathways. Further research into these intricate mechanisms will be pivotal for the development of novel and more targeted therapeutics for schizophrenia and other neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clozapine Interaction with Phosphatidyl Inositol 3-Kinase (PI3K)/Insulin Signaling Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of Clozapine Hydrochloride: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Clozapine remains the gold-standard therapy for treatment-resistant schizophrenia (TRS), a distinction attributed to its complex and multifaceted mechanism of action.[1] Unlike typical antipsychotics, its efficacy is not solely derived from dopamine D2 receptor antagonism but involves a broad spectrum of interactions with various neurotransmitter systems. This document provides a comprehensive technical overview of the critical downstream signaling pathways modulated by clozapine hydrochloride. It synthesizes quantitative data, details key experimental methodologies, and provides visual representations of these complex molecular cascades to serve as a resource for ongoing research and therapeutic development.

Receptor Binding Profile of Clozapine

Clozapine's unique clinical profile stems from its affinity for a wide array of receptors.[2] Its relatively low affinity for dopamine D2 receptors and high affinity for multiple serotonin (5-HT) receptor subtypes is a defining characteristic of its "atypical" nature.[3][4] This multi-receptor interaction initiates a complex cascade of intracellular events. The binding affinities (Ki) presented below are crucial for understanding the initial interactions that trigger the downstream signaling events.

Table 1: Clozapine Receptor Binding Affinities

| Receptor Subtype | Ki (nM) |

|---|---|

| Histamine H1 | 1.1 |

| Adrenergic α1A | 1.6 |

| Serotonin 5-HT6 | 4 |

| Serotonin 5-HT2A | 5.4 |

| Muscarinic M1 | 6.2 |

| Serotonin 5-HT7 | 6.3 |

| Serotonin 5-HT2C | 9.4 |

| Dopamine D4 | 24 |

| Adrenergic α2A | 90 |

| Serotonin 5-HT3 | 95 |

| Serotonin 5-HT1A | 120 |

| Dopamine D2 | 160 |

| Dopamine D1 | 270 |

| Dopamine D5 | 454 |

| Dopamine D3 | 555 |

Data sourced from DrugBank Online.[5]

Core Downstream Signaling Pathways

Clozapine's engagement with its target receptors converges on several key intracellular signaling pathways that regulate neuronal function, plasticity, and survival.

The Akt/GSK-3β Signaling Pathway

The Akt/Glycogen Synthase Kinase-3β (GSK-3β) pathway is a central node in cell survival and metabolism, and its modulation is a significant aspect of clozapine's action. Clozapine treatment leads to the inhibitory phosphorylation of GSK-3β at the Ser9 residue.[6] This can occur through at least two distinct upstream mechanisms:

-

PI3K/Akt-Mediated Signaling: While some studies show that clozapine can activate the pro-survival factor Akt, others suggest this may be an indirect effect resulting from clozapine-induced hyperinsulinemia rather than a direct neuronal effect.[6][7] Activated Akt directly phosphorylates and inhibits GSK-3β.

-

Wnt/Dvl-Mediated Signaling: Evidence suggests clozapine can also regulate GSK-3β through the Wnt signaling pathway, involving the Dishevelled (Dvl) protein, independent of the PI3K-Akt pathway.[6][8] Clozapine has been shown to increase both the phosphorylation and the total amount of Dvl.[9]

Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, a transcription factor that regulates genes involved in neuroplasticity and cell survival.[8]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for regulating synaptic plasticity and connectivity. Clozapine's effect on this pathway is distinct from other antipsychotics.[10] Studies show that clozapine induces a biphasic response in the prefrontal cortex and striatum: an initial inhibition followed by a delayed activation of ERK1/2.[11]

This delayed activation is uniquely mediated through the transactivation of the Epidermal Growth Factor Receptor (EGF Receptor or ErbB1).[10][12] Clozapine treatment increases the phosphorylation of the EGF receptor at the Tyr1068 site, which then signals through MEK to phosphorylate and activate ERK.[11] This specific recruitment of a growth factor receptor pathway may underlie clozapine's superior ability to modulate neuroplasticity.[10] Downstream targets of activated ERK include transcription factors like c-Fos, which are involved in long-term cellular changes.[13]

Glutamatergic Signaling Modulation

Dysfunction of the N-methyl-D-aspartate receptor (NMDAR) is a key hypothesis in the pathophysiology of schizophrenia. Clozapine significantly impacts glutamatergic transmission. It has been shown to reverse deficits in synaptic function and network activity in glutamatergic neurons derived from clozapine-responsive patients.[14]

Mechanisms include:

-

Enhancement of NMDA Receptor Activity: Clozapine enhances NMDA receptor-mediated activation of cortical pyramidal neurons.[14]

-

Modulation of Glutamate Release: At therapeutic concentrations, clozapine can prevent hyperglutamatergic transmission by activating presynaptic group III metabotropic glutamate receptors (mGluR).[15][16] It also appears to increase the astroglial release of L-glutamate and the NMDAR co-agonist D-serine through pannexin-1 hemichannels, a process involving Src kinase activation.[17]

This normalization of glutamatergic signaling is a critical component of its therapeutic action, particularly in patients who do not respond to other antipsychotics.[14]

Key Experimental Protocols & Workflows

The characterization of clozapine's signaling pathways relies on a variety of advanced molecular and cellular techniques. Below are generalized protocols for key experimental approaches cited in the literature.

Western Blotting for Protein Phosphorylation Analysis

Purpose: To quantify changes in the activation state of signaling proteins (e.g., ERK, Akt, GSK-3β) by detecting their phosphorylated forms.

Methodology:

-

Tissue/Cell Preparation: Homogenize brain tissue (e.g., prefrontal cortex, striatum) or lyse cultured cells treated with clozapine or vehicle control in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK [Thr202/Tyr204]) or the total protein.

-

Washing & Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in activation.

Radioligand Binding Assay

Purpose: To determine the affinity (Ki) of clozapine for specific receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissue homogenates or cell lines expressing the receptor of interest.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [³H]raclopride for D2 receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (clozapine).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the clozapine concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of clozapine that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Purpose: To measure the extracellular levels of neurotransmitters (e.g., glutamate, D-serine) in specific brain regions of freely moving animals following clozapine administration.[18]

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex).

-

Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane at the tip of the probe and into the aCSF (dialysate).

-

Sample Collection: Collect the dialysate in timed fractions.

-

Baseline Measurement: Collect several baseline samples before administering clozapine (intraperitoneal injection or via the perfusion fluid).

-

Post-Drug Collection: Continue collecting samples after drug administration to monitor changes in neurotransmitter levels over time.

-

Analysis: Quantify the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detector (e.g., fluorescence or mass spectrometry).

-

Data Presentation: Express the results as a percentage change from the baseline average.

Synthesis and Future Directions

The superior efficacy of clozapine in treatment-resistant schizophrenia is not attributable to a single mechanism but rather to its complex orchestration of multiple downstream signaling pathways. Its unique ability to engage growth factor receptor signaling (ErbB1-ERK), robustly modulate the Akt/GSK-3β axis through multiple inputs, and normalize glutamatergic transmission sets it apart from other antipsychotic agents.

Future research should focus on dissecting the precise contributions of each pathway to clozapine's therapeutic effects versus its significant side effects. Developing compounds that selectively target beneficial nodes within these pathways—such as positive modulators of the mGluR or specific activators of the ErbB1-ERK cascade—could lead to novel therapeutics with clozapine-like efficacy but an improved safety profile. The continued use of the detailed experimental protocols outlined herein will be essential for validating these next-generation targets.

References

- 1. Clozapine's multiple cellular mechanisms: What do we know after more than fifty years? A systematic review and critical assessment of translational mechanisms relevant for innovative strategies in treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Selective Serotonin Reuptake Inhibitors and Clozapine: Clinically Relevant Interactions and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. The activation of the Akt/PKB signalling pathway in the brains of clozapine-exposed rats is linked to hyperinsulinemia and not a direct drug effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Haloperidol and clozapine differentially regulate signals upstream of glycogen synthase kinase 3 in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clozapine-Induced ERK1 and ERK2 Signaling in Prefrontal Cortex Is Mediated by the EGF Receptor | Semantic Scholar [semanticscholar.org]

- 13. research.monash.edu [research.monash.edu]

- 14. Clozapine Reverses Dysfunction of Glutamatergic Neurons Derived From Clozapine-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clozapine Normalizes a Glutamatergic Transmission Abnormality Induced by an Impaired NMDA Receptor in the Thalamocortical Pathway via the Activation of a Group III Metabotropic Glutamate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Exploring the pathophysiology underlying clozapine-induced enhancement of glutamatergic transmission through L-glutamate and D-serine release associated with pannexin1 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Clozapine on N-Methyl-D-Aspartate Glutamate Receptor-Related Amino Acids in the Rat Medial Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Clozapine Hydrochloride: An In-Vivo Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic agent that stands as a cornerstone therapy for treatment-resistant schizophrenia. Its superior efficacy is counterbalanced by a narrow therapeutic window and significant interindividual pharmacokinetic variability, making a thorough understanding of its in-vivo behavior critical for safe and effective use.[1][2] Therapeutic drug monitoring is often recommended, with a plasma concentration range of 350–600 ng/mL generally considered optimal for therapeutic response while minimizing dose-dependent adverse effects.[3][4] This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of clozapine, summarizing key quantitative data, detailing experimental methodologies, and visualizing core pathways.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Clozapine's journey through the body is characterized by nearly complete absorption followed by extensive hepatic metabolism, which dictates its bioavailability and clearance.

Absorption

Following oral administration, clozapine is almost completely absorbed. However, it undergoes a high degree of first-pass metabolism in the liver, which significantly reduces its systemic bioavailability to a range of 27% to 47%.[5] The time to reach peak plasma concentration (Tmax) typically occurs between 1.1 and 3.6 hours.[6] Notably, the presence of food does not appear to significantly affect the systemic bioavailability of clozapine.[7]

Distribution

Clozapine is highly lipophilic and widely distributed throughout the body, with a large volume of distribution ranging from 1.6 to 7.3 L/kg.[6] It is extensively bound to plasma proteins, approximately 95%, primarily to alpha-1-acid glycoprotein (AGP).[4][5] In patients experiencing inflammation, elevated AGP concentrations can lead to increased total clozapine levels by enhancing plasma binding.[4] Positron Emission Tomography (PET) studies have confirmed that clozapine efficiently penetrates the blood-brain barrier, a key characteristic for its central nervous system activity.[8] The unbound, pharmacologically active fraction of clozapine in serum is approximately 5.5%.[9]

Metabolism

Clozapine is almost completely cleared via extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[10] The two principal metabolic pathways are N-demethylation and N-oxidation.[1][11]

-

N-demethylation produces N-desmethylclozapine (norclozapine) . This is a pharmacologically active metabolite with effects on various receptors, including dopamine D2/D3, histamine, muscarinic M1, and serotonin receptors.[1][11] This pathway is catalyzed mainly by CYP1A2 and CYP3A4 , with minor contributions from CYP2D6 and CYP2C19.[1][12]

-

N-oxidation forms clozapine N-oxide , which is generally considered pharmacologically inactive.[1][12] While multiple enzymes can generate this metabolite in vitro, CYP1A2 is considered a major catalyst in vivo, with CYP3A4 also playing a significant role.[1][10][11] Interestingly, this reaction has been shown to be reversible, with some in-vivo conversion of clozapine N-oxide back to the parent clozapine.[5][13][14]

The metabolism of clozapine exhibits high inter- and intra-individual variability. This is influenced by several factors:

-

Genetic Factors: Polymorphisms in CYP genes (e.g., CYP1A2, CYP2D6) can alter enzyme activity and affect clozapine clearance.[12][15]

-

Environmental Factors: Tobacco smoking is a potent inducer of CYP1A2, which can lead to plasma concentrations up to 50% lower in smokers compared to non-smokers.[10] Conversely, high caffeine intake can competitively inhibit CYP1A2, potentially increasing clozapine levels.[10][15]

-

Patient-Specific Factors: Age and sex have been shown to influence metabolism, with males and younger individuals generally exhibiting faster clearance.[1][10]

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP1A2 or CYP3A4 can significantly alter clozapine concentrations.[1][15] For instance, the potent CYP1A2 inhibitor fluvoxamine can increase clozapine levels tenfold.[10]

Excretion

Clozapine is almost entirely eliminated through metabolism, with only trace amounts of the unchanged drug found in urine and feces.[5] The metabolites, norclozapine and clozapine N-oxide, are renally excreted.[9] While glomerular filtration is the initial step, norclozapine and clozapine N-oxide also undergo active tubular secretion, resulting in renal clearances that are significantly higher than that of the parent drug.[5] On average, the sum of clozapine and its measured metabolites in urine accounts for about 14% of the daily dose, indicating that further downstream metabolic pathways contribute to the overall elimination.[9]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of clozapine are subject to wide variability. The tables below summarize typical values reported in adult patient populations.

Table 1: Key Pharmacokinetic Parameters of Clozapine

| Parameter | Value Range | Citation(s) |

|---|---|---|

| Time to Peak (Tmax) | 1.1 - 3.6 hours | [6] |

| Elimination Half-life (t½) | 9.1 - 17.4 hours (steady-state) | [6] |

| Clearance (CL/F) | 8.7 - 53.3 L/h | [6] |

| Volume of Distribution (Vd/F) | 1.6 - 7.3 L/kg | [6] |

| Oral Bioavailability | 27% - 47% | [5] |

| Plasma Protein Binding | ~95% |[5] |

Table 2: Clozapine Metabolite Data

| Parameter | Value / Ratio | Matrix | Citation(s) |

|---|---|---|---|

| Unbound Fraction (Norclozapine) | 9.7% | Serum | [9] |

| Unbound Fraction (Clozapine N-oxide) | 24.6% | Serum | [9] |

| Serum Ratio (Norclozapine/Clozapine) | 0.48 (non-smokers) vs. 0.78 (smokers) | Serum | [5] |

| Excretion Ratio (CLO:NorCLO:CNO) | 1 : 1 : 2 | Urine |[6] |

Experimental Methodologies

The quantification of clozapine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.

In Vivo Human Pharmacokinetic Study Protocol

A typical study to determine steady-state pharmacokinetics in patients involves the following steps:

-

Patient Selection: Patients with schizophrenia who are on a stable, continuous monotherapy dose of clozapine for at least one week are recruited.[5][7]

-

Study Design: A multiple-dose, steady-state study is often employed.[7] To assess the full pharmacokinetic profile over a dosing interval, blood samples are collected immediately before the morning dose (trough concentration) and at multiple time points afterward (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours).[7] Urine may also be collected over defined intervals (e.g., four 2-hour intervals).[5]

-

Sample Preparation (Plasma/Serum):

-

Protein Precipitation: A common initial step where a solvent like acetonitrile is added to the sample to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected.[16]

-

Solid-Phase Extraction (SPE): For cleaner samples, SPE is used. A typical protocol involves conditioning a C18 cartridge, loading the alkalinized serum sample, washing the cartridge to remove interferences, and finally eluting clozapine and its metabolites with an organic solvent mixture like acetic acid in methanol.[5] The eluate is then evaporated and reconstituted in the mobile phase for analysis.[5]

-

-

Analytical Quantification:

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or, more commonly for higher sensitivity and specificity, Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17][18]

-

Chromatography: Separation is typically achieved on a C8 or C18 reversed-phase column.

-

Detection: For HPLC-DAD, detection is often set at a wavelength of 245 nm.[17] For LC-MS/MS, specific precursor-to-product ion transitions are monitored for clozapine, norclozapine, and clozapine N-oxide, providing high selectivity.[16][18]

-

-

Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax, Tmax, clearance, and half-life using non-compartmental analysis.[2]

In Vivo Animal Study Protocol (Example: CYP1A2-null Mouse Model)

Animal models are crucial for elucidating the specific roles of metabolic enzymes.

-

Animal Model: Genetically modified mice, such as CYP1A2-null (-/-) mice, and their wild-type counterparts are used to isolate the contribution of a specific enzyme.[19]

-

Dosing: A single dose of clozapine (e.g., 10 mg/kg) is administered, typically via intraperitoneal injection, to both knockout and wild-type mice.[19]

-

Sample Collection: Sequential blood samples are collected from the tail vein at various time points to construct a concentration-time curve for each animal.[19]

-

Analysis: Plasma concentrations of clozapine and its metabolites are measured using a validated HPLC or LC-MS/MS method, similar to human studies.[19]

-

Data Interpretation: Pharmacokinetic parameters (e.g., AUC, clearance, half-life) are compared between the CYP1A2-null and wild-type groups. A significantly higher AUC and lower clearance of clozapine in the null mice would confirm the major role of CYP1A2 in its in-vivo clearance.[19]

Conclusion

The in-vivo pharmacokinetics of clozapine are complex, defined by extensive first-pass metabolism and substantial interindividual variability driven by genetic, environmental, and physiological factors. The primary metabolic pathways, N-demethylation and N-oxidation, are predominantly mediated by CYP1A2 and CYP3A4 enzymes. This intricate metabolic profile underscores the rationale for therapeutic drug monitoring and highlights the need for a personalized approach to dosing to optimize efficacy and minimize the risk of adverse events in patients with treatment-resistant schizophrenia. Continued research using advanced analytical techniques and targeted experimental models will further refine our understanding and improve the clinical application of this critical medication.

References

- 1. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 3. Impact of patient-specific factors on clozapine metabolism in individuals with treatment-resistant schizophrenia or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbound Fraction of Clozapine Significantly Decreases with Elevated Plasma Concentrations of the Inflammatory Acute-Phase Protein Alpha-1-Acid Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of clozapine [pubmed.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. In Vivo Tissue Pharmacokinetics of Carbon-11-Labeled Clozapine in Healthy Volunteers: A Positron Emission Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors influencing Clozapine plasma concentrations | SA Health [sahealth.sa.gov.au]

- 11. ClinPGx [clinpgx.org]

- 12. Clozapine Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clozapine N-oxide - Wikipedia [en.wikipedia.org]

- 14. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples [mdpi.com]

- 18. Development of a simultaneous analytical method for clozapine and its metabolites in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry with linear range adjusted by in-source collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clozapine pharmacokinetics and pharmacodynamics studied with Cyp1A2-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Clozapine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine, an atypical antipsychotic, stands as a cornerstone in the management of treatment-resistant schizophrenia. Its superior efficacy is, however, juxtaposed with a complex pharmacological profile and the risk of serious adverse effects, most notably agranulocytosis. A thorough understanding of the divergent and convergent effects of clozapine in controlled in vitro environments versus complex biological in vivo systems is paramount for advancing drug development and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of clozapine hydrochloride, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Clozapine

The following tables summarize key quantitative data on the effects of this compound, providing a basis for comparing its activity in different experimental settings.

Table 1: Receptor Binding Affinity (in vitro) and Occupancy (in vivo) of Clozapine

| Receptor Subtype | In Vitro Binding Affinity (Ki, nM) | In Vivo Receptor Occupancy (%) | Species / Method |

| Dopamine D1 | 36 - 59[1] | 38 - 52[2] | Human / PET[1][2] |

| Dopamine D2 | 20 - 67[1] | 48 (average)[2] | Human / PET[1][2] |

| Dopamine D2 | 75 | Up to 83 (at 5.0 mg/kg)[3] | Monkey / PET[3] |

| Dopamine D4 | High Affinity[4] | - | - |

| Serotonin 5-HT2A | 4 | 84 - 94[1][5] | Human / PET[1][5] |

| Muscarinic M1 | 9.5 | - | - |

| Adrenergic α1 | High Affinity[4] | - | - |

| Adrenergic α2 | High Affinity[4] | - | - |

| Histamine H1 | High Affinity | - | - |

Note: Ki values can vary depending on the radioligand and tissue used in the assay. Receptor occupancy in humans is measured at therapeutic doses.

Table 2: Immunomodulatory Effects of Clozapine

| Parameter | In Vitro Effect | In Vivo Effect (Human Plasma) |

| PBMC Proliferation | Induced[6] | Suppressed[6] |

| sIL-2r Secretion | Induced[6] | Suppressed (by PBMC)[6], Increased (in plasma)[7] |

| IL-6 Secretion | Induced[6] | Increased[7][8][9] |

| TNF-α Secretion | Suppressed (in stimulated astroglial cells)[10] | Increased[7][8] |

| IL-1β Secretion | Suppressed (in stimulated astroglial cells)[10] | Increased[8][11] |

Table 3: Hematotoxicity of Clozapine (in vitro)

| Cell Type | Parameter | Value | Species |

| Granulocyte-Macrophage Progenitors (CFU-GM) | IC90 | 44.71 ± 4.42 µg/mL[12][13] | Human |

| Burst-Forming Unit-Erythroid (BFU-E) | Dose-dependent inhibition[14] | - | Human |

| Purified CD34+ progenitor cells | Toxic effect observed[14] | - | Human |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to assess the effects of clozapine.

In Vitro Methodologies

1. Receptor Binding Assays:

-

Objective: To determine the affinity of clozapine for various neurotransmitter receptors.

-

General Protocol:

-

Preparation of Membranes: Membranes are prepared from cells (e.g., CHO cells) expressing the specific human receptor subtype or from brain tissue (e.g., rat striatum).

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of clozapine.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

2. Peripheral Blood Mononuclear Cell (PBMC) Proliferation and Cytokine Secretion Assay:

-

Objective: To assess the direct immunomodulatory effects of clozapine on human immune cells.

-

General Protocol:

-

PBMC Isolation: PBMCs are isolated from the blood of healthy donors or schizophrenic patients using density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are cultured in a suitable medium.

-

Treatment: The cells are treated with various concentrations of clozapine, with or without a mitogen (e.g., phytohemagglutinin) to stimulate proliferation.

-

Proliferation Assessment: Cell proliferation is measured using methods like [3H]-thymidine incorporation or colorimetric assays (e.g., MTT).

-

Cytokine Analysis: The concentrations of cytokines (e.g., IL-6, TNF-α) in the cell culture supernatants are quantified using ELISA or multiplex bead assays.[6]

-

3. Hematopoietic Progenitor Cell (CFU) Assay:

-

Objective: To evaluate the hematotoxicity of clozapine on bone marrow progenitor cells.

-

General Protocol:

-

Cell Source: Bone marrow mononuclear cells are obtained from normal human donors.

-

Cell Culture: The cells are cultured in a semi-solid methylcellulose medium containing a cocktail of cytokines to promote the growth and differentiation of specific hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies).

-

Drug Exposure: The cells are exposed to a range of clozapine concentrations.

-

Colony Counting: After a specific incubation period (e.g., 14 days), the number of colonies is counted under a microscope.

-

Data Analysis: The concentration of clozapine that inhibits colony formation by a certain percentage (e.g., IC50 or IC90) is calculated to determine its cytotoxic potential.[13][14]

-

In Vivo Methodologies

1. Positron Emission Tomography (PET) Receptor Occupancy Studies:

-

Objective: To measure the percentage of specific receptors in the brain that are bound by clozapine at therapeutic doses in living subjects.

-

General Protocol:

-

Subject Population: Schizophrenic patients treated with clozapine or healthy volunteers.

-

Radioligand Administration: A radiolabeled ligand with high affinity for the target receptor (e.g., [11C]raclopride for D2 receptors) is injected intravenously.

-

PET Scanning: The distribution of the radioligand in the brain is imaged using a PET scanner.

-

Data Analysis: The binding potential of the radioligand in a specific brain region (e.g., striatum) is calculated and compared to that of a drug-free baseline state or a reference region with low receptor density. The reduction in binding potential is used to calculate the percentage of receptor occupancy by clozapine.[1][2][3][5][15]

-

2. Animal Models of Schizophrenia:

-

Objective: To investigate the behavioral and neurochemical effects of clozapine in animal models that mimic certain aspects of schizophrenia.

-

General Protocol:

-

Model Induction: Schizophrenia-like behaviors are induced in rodents (rats or mice) using pharmacological agents (e.g., phencyclidine - PCP, MK-801) or genetic modifications.

-

Clozapine Administration: The animals are treated with clozapine at various doses and for different durations (acute or chronic).

-

Behavioral Testing: A battery of behavioral tests is conducted to assess positive symptoms (e.g., hyperlocomotion), negative symptoms (e.g., social withdrawal), and cognitive deficits (e.g., prepulse inhibition, maze performance).[16][17]

-

Neurochemical Analysis: After the behavioral testing, brain tissue is collected to measure changes in neurotransmitter levels, receptor expression, and signaling pathway activation.

-

3. Cardiotoxicity Studies in Rodents:

-

Objective: To evaluate the potential cardiotoxic effects of clozapine.

-

General Protocol:

-

Animal Model: Rats are typically used for these studies.

-

Clozapine Administration: Animals are administered clozapine, often at moderate to high doses, for a specified period (e.g., 21 days).

-

Cardiovascular Monitoring: Parameters such as heart rate, blood pressure, and electrocardiogram (ECG) are monitored.

-

Histopathological Examination: At the end of the study, the hearts are collected for histopathological analysis to look for signs of myocarditis, inflammation, and cellular damage.

-

Biomarker Analysis: Blood samples may be collected to measure cardiac biomarkers (e.g., troponin) and inflammatory markers.[18]

-

Signaling Pathways Modulated by Clozapine

Clozapine exerts its complex effects through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Clozapine's modulation of the ERK1/2 signaling pathway.